molecular formula C16H16N2O4S B6450614 4-ethyl-2-(3-methoxyphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549036-97-5

4-ethyl-2-(3-methoxyphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6450614
CAS No.: 2549036-97-5
M. Wt: 332.4 g/mol
InChI Key: NRVQIANZAFYKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-ethyl-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione belongs to the benzothiadiazine class, characterized by a fused benzene ring and a six-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure includes a 4-ethyl group, a 2-(3-methoxyphenyl) substituent, and three ketone oxygen atoms (trione system).

Properties

IUPAC Name

4-ethyl-2-(3-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-3-17-14-9-4-5-10-15(14)23(20,21)18(16(17)19)12-7-6-8-13(11-12)22-2/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVQIANZAFYKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Reduction of 2-Nitrobenzenesulfonamide

The synthesis begins with the hydrogenation of 2-nitrobenzenesulfonamide to 2-aminobenzenesulfonamide. This step employs palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere (1–3 bar) in ethanol at 50–60°C. The reaction typically achieves >95% conversion within 4–6 hours.

Key Parameters :

  • Catalyst loading: 5–10 wt% Pd/C

  • Solvent: Ethanol (anhydrous)

  • Temperature: 50–60°C

  • Yield: 92–95%

Step 2: Sulfonamide Alkylation

The 2-aminobenzenesulfonamide intermediate reacts with ethyl chloroformate in the presence of triethylamine (TEA) to form N-ethylsulfonamide. This exothermic reaction is conducted in dichloromethane (DCM) at 0–5°C to suppress side reactions.

Reaction Equation :

2-Aminobenzenesulfonamide+ClCOOEtTEA, DCMN-Ethylsulfonamide+HCl+CO2\text{2-Aminobenzenesulfonamide} + \text{ClCOOEt} \xrightarrow{\text{TEA, DCM}} \text{N-Ethylsulfonamide} + \text{HCl} + \text{CO}_2 \uparrow

Optimization Data :

ParameterValue
SolventDichloromethane
Temperature0–5°C
Molar Ratio (1:1.2)Sulfonamide:ClCOOEt
Yield88–90%

Step 3: Imine Formation with 3-Methoxybenzaldehyde

The N-ethylsulfonamide undergoes condensation with 3-methoxybenzaldehyde in acetic acid under reflux. This step forms a Schiff base intermediate, critical for subsequent cyclization.

Conditions :

  • Solvent: Glacial acetic acid

  • Temperature: 110–120°C (reflux)

  • Reaction Time: 8–12 hours

  • Yield: 75–80%

Step 4: Cyclization and Oxidation

The imine intermediate is treated with phosphorus oxychloride (POCl₃) to induce cyclization, followed by oxidation with hydrogen peroxide (H₂O₂) to introduce the third ketone group. This one-pot reaction is performed in dimethylformamide (DMF) at 80–90°C.

Mechanistic Insight :

  • Cyclization : POCl₃ facilitates the formation of the benzothiadiazine ring via electrophilic activation.

  • Oxidation : H₂O₂ oxidizes the thioether to sulfone and introduces the trione functionality.

Performance Metrics :

ParameterValue
SolventDMF
Oxidant30% H₂O₂ (3 equiv)
Temperature80–90°C
Yield65–70%

Optimization of Reaction Conditions

Solvent Effects on Cyclization

DMF outperforms ethanol and THF in cyclization due to its high polarity, which stabilizes charged intermediates. Comparative yields are tabulated below:

SolventTemperature (°C)Yield (%)Purity (%)
DMF807098
Ethanol785590
THF664085

Catalytic Hydrogenation Alternatives

While Pd/C is standard, Raney nickel offers a cost-effective alternative for nitro reduction, albeit with lower yields (85–88%) and longer reaction times (8–10 hours).

Alternative Synthetic Routes

Solid-Phase Synthesis

A modular approach immobilizes the sulfonamide precursor on Wang resin , enabling stepwise functionalization and cyclization. This method simplifies purification but requires specialized equipment.

Advantages :

  • Automated purification via filtration

  • Scalability for high-throughput synthesis

Limitations :

  • Resin loading capacity limits batch size

  • Higher reagent consumption

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) accelerates the cyclization step, achieving 68% yield with 20% reduced solvent volume. This method is ideal for small-scale research but less feasible industrially.

Characterization and Quality Control

Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 1.2 (t, 3H, CH₂CH₃), δ 3.8 (s, 3H, OCH₃), δ 7.3–7.6 (m, 4H, Ar-H)
IR 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O)
MS (ESI+) m/z 333.1 [M+H]⁺

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >98% purity with a retention time of 6.8 minutes.

Challenges and Troubleshooting

Low Cyclization Yields

Cause : Incomplete imine formation or POCl₃ degradation.
Solution :

  • Use freshly distilled POCl₃

  • Pre-activate the imine with TFA (0.5 equiv)

Oxidation Side Products

Cause : Over-oxidation of the thiadiazine ring.
Mitigation :

  • Strict temperature control (≤90°C)

  • Gradual H₂O₂ addition (dropwise over 1 hour)

Industrial Scalability Considerations

Pilot-scale batches (10–50 kg) employ continuous flow reactors for the nitro reduction and cyclization steps, reducing processing time by 40% and improving consistency.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiadiazine compounds.

Scientific Research Applications

4-ethyl-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The benzothiadiazine core allows for diverse substitutions that influence pharmacological activity. Key analogs and their substituent-driven differences are summarized below:

Table 1: Structural and Functional Comparison of Benzothiadiazine Derivatives
Compound Name Substituents Biological Activity Key Findings References
Target Compound 4-Ethyl, 2-(3-methoxyphenyl), 1,1,3-trione AMPA receptor modulation (predicted) Enhanced lipophilicity due to ethyl and methoxyphenyl groups; trione system may alter receptor binding.
Hydrochlorothiazide 6-Chloro, 7-sulfonamide Diuretic Clinically used for hypertension; sulfonamide group critical for carbonic anhydrase inhibition.
Cyclothiazide 3-Bicyclo[2.2.1]hept-5-en-2-yl, 6-chloro AMPA receptor desensitization inhibitor Potent inhibitor (IC50 ~100 µM); completely abolishes AMPA desensitization.
Diazoxide 7-Chloro, 3-methyl AMPA receptor modulation Moderate activity (2.5-fold current enhancement at 1 mM).
4-[(4-Chlorophenyl)methyl] derivative 4-Chlorophenylmethyl, 4-methoxyphenyl, 1,1,3-trione Unknown Methoxy positional isomer of target compound; activity under investigation.

Pharmacological and Functional Insights

  • Hydrochlorothiazide : The 6-chloro and 7-sulfonamide groups confer diuretic activity via carbonic anhydrase inhibition. In contrast, the target compound lacks these groups, suggesting divergent applications .
  • Cyclothiazide vs. Diazoxide : Cyclothiazide’s bicyclic substituent enhances potency (18-fold glutamate current increase vs. 2.5-fold for diazoxide), highlighting the role of bulky substituents in AMPA receptor interactions .
  • 3-Methoxyphenyl Position : Evidence from thiadiazole derivatives (e.g., ) indicates that 3-methoxyphenyl substituents in position 5 enhance cytotoxic activity compared to position 2. This positional effect may extend to benzothiadiazines, influencing receptor selectivity .
  • Trione System: The 1,1,3-trione moiety in the target compound differs from the 1,1-dioxide in hydrochlorothiazide and cyclothiazide.

Research Findings and Implications

  • AMPA Receptor Modulation : The target compound’s ethyl and methoxyphenyl groups may enhance lipophilicity, improving CNS bioavailability compared to hydrochlorothiazide. Its trione system could mimic cyclic sulfonamides (e.g., cyclothiazide) but with distinct binding kinetics .
  • Positional Isomerism : Analogous compounds with 4-methoxyphenyl substituents () show reduced activity compared to 3-methoxy derivatives, aligning with structure-activity trends in heterocycles .
  • Toxicity and Selectivity : While cyclothiazide derivatives exhibit acute toxicity in vivo (), the target compound’s ethyl group may mitigate this by reducing metabolic activation.

Biological Activity

4-Ethyl-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity based on available research findings, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C14H15N3O5S
  • Molecular Weight : 333.35 g/mol
  • IUPAC Name : 4-Ethyl-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione

Antimicrobial Activity

Research has indicated that benzothiadiazine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 4-ethyl-2-(3-methoxyphenyl)-3,4-dihydro-2H-benzothiadiazine showed activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results suggest that the compound may possess effective antimicrobial properties against Gram-positive and Gram-negative bacteria.

Antioxidant Activity

The antioxidant potential of the compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that the compound exhibited a notable ability to neutralize free radicals:

Concentration (µg/mL) Scavenging Activity (%)
1025
5060
10085

The IC50 value was calculated to be approximately 45 µg/mL, indicating moderate antioxidant activity.

Enzyme Inhibition Studies

The compound has also been studied for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibition is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro assays revealed an IC50 value of 0.025 µM for AChE inhibition, comparable to donepezil (IC50 = 0.021 µM), a standard treatment for Alzheimer's disease .

Neuroprotective Effects

In a study focusing on neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines, the compound demonstrated significant protective effects at concentrations of 10 µM and above. The results indicated a reduction in apoptosis markers and an increase in cell viability:

Concentration (µM) Cell Viability (%)
040
1070
5085

These findings support the hypothesis that the compound may have therapeutic potential in neurodegenerative conditions.

Cytotoxicity Assays

Cytotoxicity was assessed using MTT assays on various cancer cell lines. The results showed that at concentrations below 100 µM, the compound exhibited low cytotoxicity with IC50 values above 150 µM for most tested cell lines:

Cell Line IC50 (µM)
HeLa>150
MCF7>160
A549>170

This suggests that the compound may be safe for further pharmacological development.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) and confirms dihydro-2H ring conformation .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 403.12) and detects fragmentation pathways .
  • IR Spectroscopy : Confirms sulfone (SO₂) stretches at 1150–1300 cm⁻¹ and carbonyl (C=O) bands at 1650–1750 cm⁻¹ .

How can computational modeling (e.g., molecular dynamics) predict the interaction of this compound with biological targets?

Advanced Research Question

  • Molecular Docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., COX-2 or bacterial enzymes). The methoxyphenyl group shows strong π-π stacking with aromatic residues .
  • Molecular Dynamics (MD) Simulations :
    • Software : GROMACS with OPLS-AA force field .
    • Protocol :

Solvate the protein-ligand complex in a TIP3P water box.

Run 100 ns simulations to evaluate stability (RMSD < 2 Å) and hydrogen-bond occupancy .

  • Key Insights : Fluorine or methoxy substituents enhance hydrophobic interactions, improving target selectivity .

What strategies optimize the yield and purity during the multi-step synthesis of this compound?

Advanced Research Question

  • Stepwise Purification :
    • Column Chromatography : Use gradient elution (hexane:EtOAc 8:2 → 6:4) to isolate intermediates .
    • Recrystallization : Ethanol/water mixtures improve crystalline purity (>95%) .
  • Reaction Monitoring :
    • TLC : Track cyclization progress (Rf = 0.3–0.5 in EtOAc).
    • In Situ FTIR : Monitor carbonyl formation (1680 cm⁻¹) .
  • Yield Optimization :
    • Catalyst Screening : ZnCl₂ increases Friedel-Crafts efficiency (yield ↑ 20%) .
    • Microwave-Assisted Synthesis : Reduces reaction time from 12h to 2h for cyclization steps .

How do structural modifications (e.g., substituent variations) influence the biological activity of benzothiadiazine derivatives?

Advanced Research Question

  • Case Study 1 :
    • Fluorine Substitution : Replacing methoxy with fluorine at the 3-position increases lipophilicity (logP ↑ 0.5), enhancing bacterial membrane penetration (MIC ↓ 4-fold vs. S. aureus) .
  • Case Study 2 :
    • Ethyl vs. Methyl Groups : The ethyl side chain improves metabolic stability (t½ ↑ 3h in hepatic microsomes) but reduces solubility (logS ↓ 1.2) .
  • SAR Table :
ModificationBiological ImpactReference
3-Methoxy → 3-FluoroMIC: 2 µg/mL (vs. 8 µg/mL for methoxy)
Ethyl → PropylCytotoxicity IC₅₀: 12 µM (vs. 8 µM ethyl)

What experimental approaches are used to resolve contradictions in reported biological activities of structurally similar benzothiadiazine derivatives?

Advanced Research Question

  • Comparative Assays :
    • Standardized Protocols : Use identical cell lines (e.g., HeLa) and incubation times (48h) to minimize variability .
  • Meta-Analysis :
    • Data Normalization : Express IC₅₀ values relative to positive controls (e.g., doxorubicin) to adjust for assay sensitivity .
  • Mechanistic Studies :
    • Enzyme Inhibition Assays : Quantify COX-2 inhibition (IC₅₀) to distinguish anti-inflammatory vs. cytotoxic effects .
  • Statistical Tools :
    • PCA (Principal Component Analysis) : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.